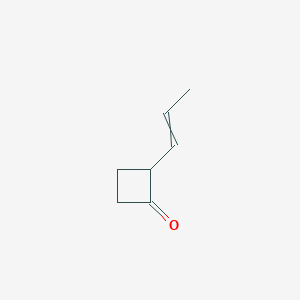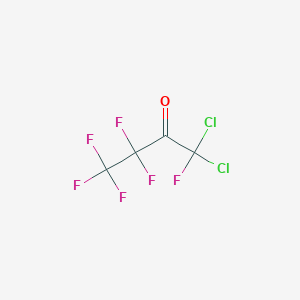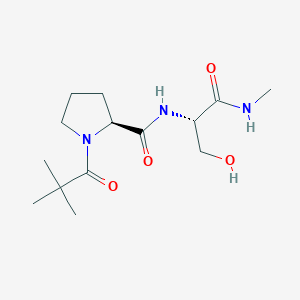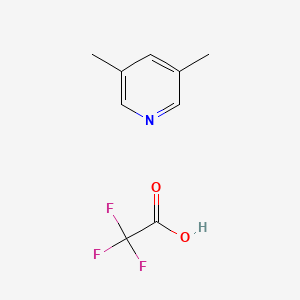
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylpyridine typically involves the alkylation of pyridine with methylating agents. One common method is the reaction of pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 3,5-dimethylpyridine.
2,2,2-Trifluoroacetic acid is synthesized industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve the use of hydrogen fluoride and an electric current to introduce the fluorine atoms.
Industrial Production Methods
The industrial production of 3,5-dimethylpyridine involves the catalytic hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor. The catalyst used is typically ruthenium on carbon (Ru/C), and the reaction is carried out under hydrogen gas at elevated temperatures .
化学反応の分析
Types of Reactions
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of 3,5-dimethylpyridine.
Reduction: Reduced forms of the compound with the trifluoroacetyl group converted to a hydroxyl group.
Substitution: Substituted derivatives with different functional groups replacing the trifluoroacetyl group.
科学的研究の応用
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3,5-dimethylpyridine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyridine ring can participate in coordination with metal ions, making it useful in catalytic processes. The methyl groups at the 3 and 5 positions can affect the steric and electronic properties of the compound, modulating its interactions with other molecules.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyridine: A simpler derivative of pyridine with two methyl groups.
2,2,2-Trifluoroacetic acid: A strong organic acid with three fluorine atoms.
3,5-Dimethylpiperidine: A hydrogenated derivative of 3,5-dimethylpyridine used as a precursor to tibric acid.
Uniqueness
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid is unique due to the combination of the electron-withdrawing trifluoroacetyl group and the steric effects of the methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and catalytic applications.
特性
CAS番号 |
81675-57-2 |
|---|---|
分子式 |
C9H10F3NO2 |
分子量 |
221.18 g/mol |
IUPAC名 |
3,5-dimethylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9N.C2HF3O2/c1-6-3-7(2)5-8-4-6;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7) |
InChIキー |
NEJQHTBUZYELML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


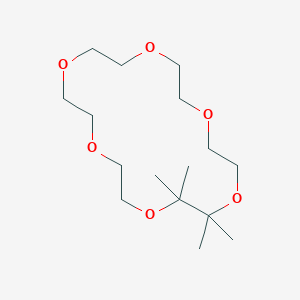
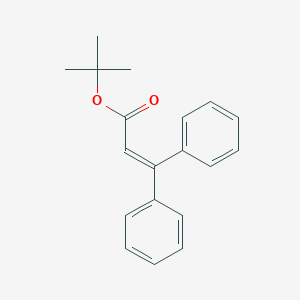
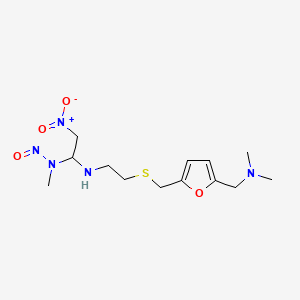
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
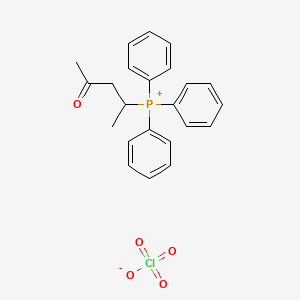
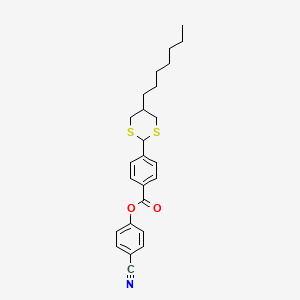
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)

